Methacrylic acid dimethylamino ester

Description

Properties

CAS No. |

2511161-60-5 |

|---|---|

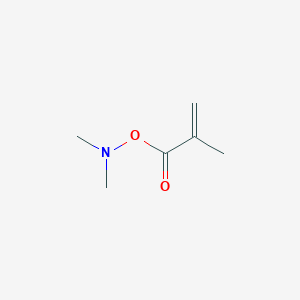

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

dimethylamino 2-methylprop-2-enoate |

InChI |

InChI=1S/C6H11NO2/c1-5(2)6(8)9-7(3)4/h1H2,2-4H3 |

InChI Key |

OWMBTIRJFMGPAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)ON(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrylic acid dimethylamino ester can be synthesized through the esterification of methacrylic acid with 2-(dimethylamino)ethanol. This reaction typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Methacrylic acid dimethylamino ester undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Polymerization: Free radical polymerization to form homopolymers and copolymers.

Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions:

Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

Methacrylic acid dimethylamino ester has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.

Biology: Incorporated into hydrogels for controlled drug delivery and tissue engineering.

Medicine: Utilized in the development of antimicrobial coatings for medical devices.

Industry: Employed in the production of adhesives, coatings, and lubricants .

Mechanism of Action

The mechanism of action of methacrylic acid dimethylamino ester involves its ability to undergo polymerization and form cross-linked networks. The amino group can interact with various substrates, enhancing the adhesive and thermal properties of the resulting polymers. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes through electrostatic interactions .

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Boiling Point : 182–190°C

- Density : 0.93 kg/L at 25°C

- Solubility: Miscible with water due to the polar dimethylamino group

- Flash Point : 74°C (flammable)

Production: Synthesized via transesterification of dimethylethanolamine and methyl methacrylate .

Comparison with Similar Methacrylic Acid Esters

n-Butyl Methacrylate (BMA)

Key Differences :

Methyl Methacrylate (MMA)

Key Differences :

- Polymerization Rate : MMA polymerizes faster than DMAEMA due to its simpler structure.

- Toxicity: MMA is a known respiratory irritant, whereas DMAEMA’s hazards include skin/eye irritation and flammability .

2-(Diethylamino)ethyl Methacrylate (DEAEMA)

- CAS No.: 105-16-8

- Molecular Formula: C₁₀H₁₉NO₂

- Molar Mass : ~185.26 g/mol (estimated)

- Solubility : Less water-soluble than DMAEMA due to diethyl substitution increasing hydrophobicity .

- Applications : Utilized in pH-responsive polymers and drug delivery systems, similar to DMAEMA but with altered lipophilicity .

Key Differences :

Ethyl Methacrylate (EMA)

- CAS No.: 97-63-2

- Molecular Formula : C₆H₁₀O₂

- Molar Mass : 114.14 g/mol

- Boiling Point : ~117°C

- Applications : Intermediate between MMA and BMA; used in adhesives and coatings with moderate flexibility .

Research Findings and Regulatory Considerations

- DMAEMA in Food Contact Materials: The European Commission noted the need for hydrolysis data to assess safety in food-contact plastics .

- Reactivity: DMAEMA’s tertiary amine group enables quaternization, enhancing antimicrobial properties in coatings—a feature absent in non-amino esters like BMA or MMA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.